One reported synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride involves a two-step hydrogenation of 2-chloro-4-(trifluoromethyl)pyridine. [] This method highlights the importance of optimizing reaction conditions for yield and purity. The role of sodium carbonate as a base during hydrogenation is crucial, and the choice of solvent (isopropanol) significantly affects the final product's purity and yield. []
CCR5 antagonists: These compounds, like Sch-350634 (1), are designed to inhibit the interaction between HIV-1 and the CCR5 co-receptor, playing a crucial role in preventing viral entry into cells. [] The development of orally bioavailable CCR5 antagonists, like Sch-350634, represents a significant advancement in HIV treatment strategies. []
Peripherally restricted cannabinoid-1 receptor antagonists: These compounds aim to selectively target CB1 receptors in peripheral tissues, minimizing central nervous system-related side effects. Research highlights the potential of incorporating specific structural motifs, like the sulfonamide or sulfamide groups derived from 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, to enhance CB1R activity and restrict blood-brain barrier permeability. [] Such compounds hold promise for treating obesity and related metabolic disorders without the adverse effects associated with centrally acting CB1R antagonists. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6